(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane is a type of acetal and it is used as a protecting group for carbonyl compounds in organic synthesis . It is also a common motif in many pharmaceuticals and complex natural products .
Synthesis Analysis
1,3-Dioxolane can be synthesized through the reaction of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . In addition, the ring-opening polymerization (ROP) of O-carboxyanhydrides (OCAs) is a major challenge due to the easy epimerization of monomers .Molecular Structure Analysis
The molecular structure of 1,3-dioxolane consists of a five-membered ring with two oxygen atoms and three carbon atoms .Chemical Reactions Analysis
1,3-Dioxolane can undergo a variety of reactions. For example, it can participate in highly isoselective ring-opening polymerization using a zinc alkoxide initiator . It can also be deprotected in the presence of certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane depend on its structure and the conditions under which it is studied. For example, its reactivity can be influenced by factors such as temperature and the presence of catalysts .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4'aR)-4'a-methylspiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12-6-4-11(14)9-10(12)3-2-5-13(12)15-7-8-16-13/h9H,2-8H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFBHOLFGORPSD-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC23OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCCC23OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.